molecular formula C14H13N3O2 B2969043 N-[3-(hydrazinocarbonyl)phenyl]benzamide CAS No. 499979-51-0

N-[3-(hydrazinocarbonyl)phenyl]benzamide

Cat. No.: B2969043
CAS No.: 499979-51-0
M. Wt: 255.277
InChI Key: BAUKLLQHOKRVCO-UHFFFAOYSA-N
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Description

N-[3-(hydrazinocarbonyl)phenyl]benzamide is a chemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.28 g/mol . This compound is characterized by the presence of a hydrazinocarbonyl group attached to a phenyl ring, which is further connected to a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide typically involves the reaction of 3-nitrobenzoic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydrazinocarbonyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like water, ethanol, or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

N-[3-(hydrazinocarbonyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The hydrazinocarbonyl group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[3-(hydrazinocarbonyl)phenyl]benzamide include:

Uniqueness

This compound is unique due to its specific hydrazinocarbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[3-(hydrazinecarbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-17-14(19)11-7-4-8-12(9-11)16-13(18)10-5-2-1-3-6-10/h1-9H,15H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUKLLQHOKRVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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